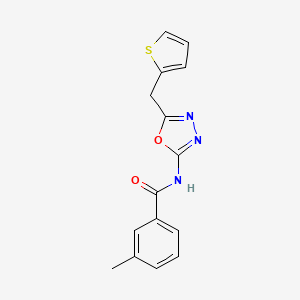

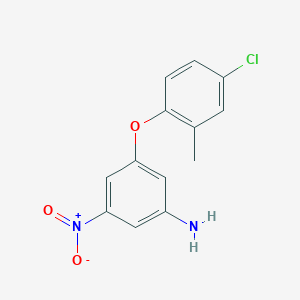

![molecular formula C14H17NO2S2 B2904983 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide CAS No. 2309597-52-0](/img/structure/B2904983.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of amides involves a carbonyl group (C=O) and a nitrogen atom. The carbonyl carbon is sp2 hybridized, forming a trigonal planar geometry around the carbon atom .Chemical Reactions of Amides Amides can participate in a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also undergo reactions with various reagents to form a wide range of other compounds .

Scientific Research Applications

Polyhydroxyalkanoate as a Slow-Release Carbon Source

A pilot-scale study evaluated poly-3-hydroxy-butyrate (PHB) for in situ bioremediation of chlorinated hydrocarbons in groundwater. PHB, derived from similar chemical families as the requested compound, serves as an electron donor source, facilitating the bioremediation process. This study showcases PHB's potential in environmental remediation, particularly in treating contaminated aquifers without degrading groundwater quality (Pierro et al., 2017).

Hydrogen-Bonding-Oriented Solid-State Conformation

Research into the X-ray structure of 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene, a building block for synthesizing hydroxyethyl-substituted oligothiophenes, reveals insights into the material's solid-state properties. The study highlights the noncoplanar anti conformation and intermolecular hydrogen-bonding interactions, essential for designing advanced materials with specific optical and electronic characteristics (Barbarella et al., 1996).

Bioconversion of Butyronitrile to Butyramide

In the context of industrial chemistry, the bioconversion process utilizing Rhodococcus rhodochrous PA-34 for converting butyronitrile to butyramide demonstrates the biological applications of related amide compounds. Butyramide, similar in functionality to the requested compound, finds usage in synthesizing various chemicals, showcasing the potential of biocatalysis in producing high-value products (Raj et al., 2007).

Antioxidant Phenolic Compounds from Walnut Kernels

Exploring the antioxidant activities of phenolic compounds, this study identifies significant DPPH scavenging components, providing insights into the chemical basis of antioxidant properties. While not directly related to the requested compound, understanding antioxidant mechanisms is crucial for developing therapeutic and nutritional applications (Zhang et al., 2009).

Nondigestible Carbohydrates, Butyrate, and Butyrate-Producing Bacteria

This review discusses nondigestible carbohydrates (NDCs) and their role in promoting butyrate-producing bacteria in the colon. Butyrate, a metabolite produced through microbial fermentation, has various physiological effects, including enhancing intestinal barrier function. Although this study doesn't directly involve the chemical , it underscores the importance of compounds like butyrate in health and disease management (Fu et al., 2019).

Mechanism of Action

Target of Action

The primary target of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)butyramide is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .

Mode of Action

It is known that the compound interacts with its target protein, potentially influencing the expression of aliphatic amidase . This could result in changes to the metabolic processes within the organism.

Biochemical Pathways

It is known that butyramide, a related compound, is involved in fatty acid metabolism . It’s plausible that N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)butyramide may also interact with similar pathways.

Result of Action

It is known that some derivatives of butyramide have shown preliminary strong anticonvulsive activity and inhibitory action on histone deacetylases , which are crucial enzymes controlling the proliferative or differentiation status of most cells .

Action Environment

It is known that the radiolytic degradation of a related compound, n,n-di-(2-ethylhexyl)butyramide (dehba), is influenced by the chemical environment, including the presence of oxidizing conditions .

Safety and Hazards

Future Directions

The study of amides continues to be a vibrant field in chemistry due to their prevalence in biological systems and their utility in synthesis. Future research may lead to the development of new synthetic methods, a deeper understanding of their role in biological systems, and the discovery of new amide-containing drugs .

properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S2/c1-2-3-14(17)15-8-11(16)13-5-4-12(19-13)10-6-7-18-9-10/h4-7,9,11,16H,2-3,8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJFPDUXYHYHFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(C1=CC=C(S1)C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

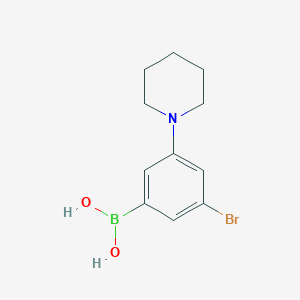

![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2904901.png)

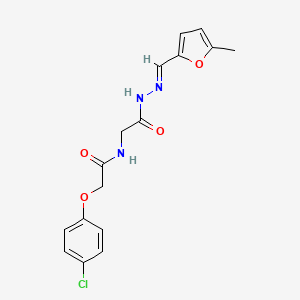

![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2904902.png)

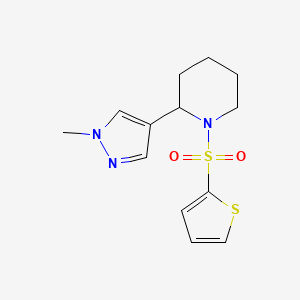

![ethyl 4-(5,7-dimethyl-3-oxo-2-phenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-6(3H)-yl)benzoate](/img/structure/B2904907.png)

![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2904908.png)

![N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2904914.png)